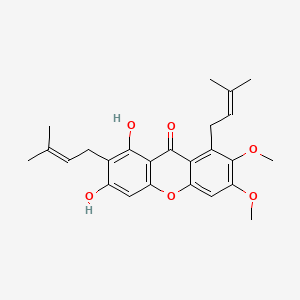

Cowaxanthone B

Description

Properties

IUPAC Name |

1,3-dihydroxy-6,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)7-9-15-17(26)11-18-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)20(29-5)12-19(21)31-18/h7-8,11-12,26-27H,9-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZDSTHKFQEOIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=CC(=C(C(=C3C2=O)CC=C(C)C)OC)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cowaxanthone B: A Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cowaxanthone B, a tetraoxygenated xanthone, has emerged as a molecule of interest from the rich chemical diversity of the Garcinia genus. First isolated from the fruits of Garcinia cowa, this natural product has demonstrated noteworthy biological activities, particularly in the realms of antibacterial and anti-inflammatory research. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological properties of this compound. It includes detailed experimental methodologies for its isolation, characterization, and bioactivity assessment, presented alongside structured quantitative data and visual representations of experimental workflows and putative signaling pathways to facilitate further research and drug development endeavors.

Discovery and Natural Sources

This compound was first identified as a natural product during the phytochemical investigation of the fruits of Garcinia cowa Roxb., a plant belonging to the Clusiaceae family.[1] While it had been previously reported as a synthetic compound, its isolation from a natural source highlighted a new avenue for its study.[1] Garcinia cowa, commonly known as 'Cha-muang' in Thailand, is a small to medium-sized tree found in tropical regions of Asia and has been traditionally used in folk medicine for various ailments.[2][3] The primary natural source of this compound is the fruit of this plant, where it co-occurs with a variety of other tetraoxygenated xanthones.[1][2]

Physicochemical Properties and Characterization

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The characteristic xanthone scaffold, with its dibenzo-γ-pyrone core, is adorned with methoxy and prenyl functional groups, contributing to its lipophilicity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Data |

| Chemical Class | Tetraoxygenated Xanthone |

| Molecular Formula | C₂₄H₂₆O₆ |

| Appearance | Yellowish solid |

| Key Spectroscopic Features | Characteristic signals for a xanthone core, methoxy groups, and a prenyl side chain in ¹H and ¹³C NMR spectra. |

Experimental Protocols

Isolation and Purification of this compound from Garcinia cowa

The following protocol describes a general methodology for the isolation and purification of this compound from the fruits of Garcinia cowa, based on established procedures for xanthone extraction.

-

Extraction: The dried and powdered fruits of Garcinia cowa are subjected to extraction with hexane at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.[1]

-

Concentration: The resulting hexane extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude hexane extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are combined and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antibacterial Activity Assessment

The antibacterial activity of this compound can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, MRSA) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific period, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells with those of the LPS-stimulated control wells. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, can then be determined.

Biological Activities and Quantitative Data

This compound has demonstrated promising biological activities, as summarized in the table below.

Table 2: Summary of Biological Activities of this compound

| Activity | Assay | Organism/Cell Line | Results | Reference(s) |

| Antibacterial | Broth Microdilution (MIC) | Staphylococcus aureus | MIC: 128 µg/mL | [2] |

| Methicillin-resistant S. aureus (MRSA) | MIC: 128 µg/mL | [2] | ||

| Anti-inflammatory | Ethyl phenylpropiolate-induced ear edema | Mouse model | Exhibited significant anti-inflammatory activity | [4] |

Putative Signaling Pathway: Inhibition of the NF-κB Pathway

While the precise molecular targets of this compound are still under investigation, evidence from studies on related xanthones from Garcinia cowa suggests that its anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS).

In this proposed mechanism, this compound may inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion and Future Directions

This compound, a tetraoxygenated xanthone from Garcinia cowa, presents a promising scaffold for the development of novel antibacterial and anti-inflammatory agents. The data and protocols presented in this guide offer a foundation for researchers to further explore its therapeutic potential. Future research should focus on elucidating the precise molecular targets and mechanism of action of this compound, conducting more extensive in vivo efficacy and safety studies, and exploring synthetic modifications to enhance its potency and pharmacokinetic properties. A more detailed investigation into its interaction with the NF-κB signaling pathway and other inflammatory cascades will be crucial in advancing its development as a potential therapeutic agent.

References

- 1. A new xanthone from Garcinia cowa Roxb. and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Garcinone E Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation of Cowaxanthone B from Garcinia cowa Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Cowaxanthone B, a tetraoxygenated xanthone, from the fruits of Garcinia cowa. This document outlines detailed experimental protocols, presents key quantitative data, and includes a visual representation of the experimental workflow.

Introduction

Garcinia cowa, a plant widely grown in Southeast Asia, is a rich source of various bioactive phytochemicals, including xanthones.[1][2] Among these, this compound has been isolated from the fruits and latex of the plant.[3][4] This guide details the scientific procedures for its extraction, isolation, and characterization, providing a foundation for further research and development.

Data Presentation

Quantitative data associated with the isolation and bioactivity of this compound are summarized below.

Table 1: Bioactivity of this compound

| Bioactivity Metric | Organism | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 128 µg/mL | [2] |

| Minimum Inhibitory Concentration (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 µg/mL | [2] |

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of xanthones from Garcinia cowa.[1][3][5]

Plant Material Collection and Preparation

-

Collection : Fresh fruits of Garcinia cowa are collected.

-

Drying : The fruits are cut into small pieces, and the pulp is air-dried under controlled conditions to prevent degradation of phytochemicals.[6]

-

Grinding : The dried fruit material is ground into a fine powder to increase the surface area for efficient extraction.[1][6]

Extraction

-

Solvent Selection : Hexane is used as the primary solvent for the extraction of this compound from the fruit material.[3] Other solvents like ethyl acetate and methanol have been used for extracting various compounds from other parts of the plant.[1][7]

-

Extraction Method :

-

Macerate the powdered fruit material in n-hexane.

-

Alternatively, use a Soxhlet apparatus for continuous extraction with n-hexane until the solvent becomes less colored, indicating a near-complete extraction.[1]

-

-

Solvent Evaporation : The resulting crude hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a semi-solid residue.[1]

Isolation by Chromatography

-

Stationary Phase : Silica gel is used as the adsorbent for column chromatography.[1]

-

Column Packing : A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading : The crude hexane extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution : The separation of compounds is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity increased by gradually adding more ethyl acetate.

-

Fraction Collection : Eluted fractions are collected sequentially.

-

Monitoring : The separation is monitored using Thin Layer Chromatography (TLC).[1] The TLC plates are visualized under UV light and/or by staining with a suitable reagent.

-

Pooling and Purification : Fractions showing similar TLC profiles are pooled together. Fractions containing this compound may require further purification using repeated column chromatography or preparative TLC to obtain the pure compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined by analyzing its spectroscopic data.[3]

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are the primary methods used for structure elucidation.[3][4]

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isolation and characterization process for this compound.

Caption: Workflow for the isolation of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Tetraoxygenated xanthones from the fruits of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protective effect of standardised fruit extract of Garcinia cowa Roxb. ex Choisy against ethanol induced gastric mucosal lesions in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data of Cowaxanthone B: A Technical Guide for Researchers

An In-depth Analysis of 1D and 2D NMR Data for the Natural Product Cowaxanthone B

This technical guide provides a comprehensive overview of the spectroscopic data of this compound, a xanthone isolated from the fruits of Garcinia cowa. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation and characterization of this natural product. The guide presents a summary of 1D and 2D Nuclear Magnetic Resonance (NMR) data in a structured format, details experimental protocols for data acquisition, and includes a workflow diagram for clarity.

Chemical Structure

This compound is a tetraoxygenated xanthone with the molecular formula C₂₄H₂₆O₆.[1] Its structure features a xanthone core with two prenyl groups, a methoxy group, and three hydroxyl groups. The elucidation of this structure relies heavily on modern spectroscopic techniques, particularly 1D and 2D NMR.

Spectroscopic Data (1D and 2D NMR)

¹H NMR Data (500 MHz, Acetone-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 4 | 6.41 | s | |

| 5 | 6.84 | s | |

| 1-OH | 13.81 | s | |

| 7-OCH₃ | 3.83 | s | |

| 1' | 3.38 | d | 7.0 |

| 2' | 5.31 | t | 7.0 |

| 4' | 1.81 | s | |

| 5' | 1.68 | s | |

| 1'' | 4.17 | d | 7.0 |

| 2'' | 5.27 | t | 7.0 |

| 4'' | 1.83 | s | |

| 5'' | 1.56 | s |

¹³C NMR Data (125 MHz, Acetone-d₆)

| Position | δ (ppm) |

| 1 | 162.3 |

| 2 | 103.0 |

| 3 | 161.1 |

| 4 | 92.5 |

| 4a | 155.1 |

| 5 | 102.1 |

| 5a | 155.6 |

| 6 | 156.7 |

| 7 | 143.8 |

| 8 | 137.5 |

| 8a | 111.4 |

| 9 | 182.2 |

| 9a | 110.4 |

| 10a | 155.1 |

| 7-OCH₃ | 60.7 |

| 1' | 21.3 |

| 2' | 122.8 |

| 3' | 130.8 |

| 4' | 17.3 |

| 5' | 25.3 |

| 1'' | 26.3 |

| 2'' | 124.1 |

| 3'' | 130.8 |

| 4'' | 17.7 |

| 5'' | 25.2 |

Note: The assignments are based on data for structurally similar compounds and may require experimental verification.

Experimental Protocols

The acquisition of high-quality NMR data is crucial for the accurate structural elucidation of natural products like this compound. Below is a generalized experimental protocol that can be adapted for this purpose.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Acetone-d₆ or DMSO-d₆ are common choices for xanthones.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube to ensure a homogeneous sample.

NMR Data Acquisition

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 15-20 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096, depending on the sample concentration.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.

Standard pulse programs and parameters provided by the spectrometer software are generally used for these experiments, with optimization of acquisition and processing parameters as needed to achieve good resolution and signal-to-noise ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Tetraoxygenated Xanthones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of tetraoxygenated xanthones, a class of plant secondary metabolites with significant pharmacological potential. The document details the core biosynthetic pathway, key enzymes involved in tetraoxygenation, and subsequent modifications. Furthermore, it presents available quantitative data and detailed experimental protocols for the study of these enzymes and metabolites, alongside mandatory visualizations to facilitate understanding.

The Core Biosynthetic Pathway of Xanthones

The biosynthesis of xanthones in plants primarily follows the shikimate and polyketide pathways.[1][2] The pathway converges on the formation of a central benzophenone intermediate, which then undergoes intramolecular cyclization to form the core trihydroxyxanthone scaffold.[2][3]

The initial steps involve the shikimate pathway, which produces aromatic amino acids.[2] In a phenylalanine-dependent pathway, L-phenylalanine is converted to benzoyl-CoA. Alternatively, a phenylalanine-independent pathway can also lead to the formation of benzoyl-CoA. Benzoyl-CoA then serves as a starter molecule for a polyketide synthase, benzophenone synthase (BPS), which catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to yield 2,4,6-trihydroxybenzophenone.[4]

This intermediate is then hydroxylated by a cytochrome P450 enzyme, benzophenone 3'-hydroxylase, to form the key intermediate, 2,3',4,6-tetrahydroxybenzophenone.[4] This central molecule is the branching point for the formation of two isomeric trihydroxyxanthone cores through regioselective oxidative cyclization, catalyzed by two distinct cytochrome P450 enzymes: 1,3,7-trihydroxyxanthone synthase (CYP81AA1) and 1,3,5-trihydroxyxanthone synthase (CYP81AA2).[5][6]

References

- 1. Xanthone 6-hydroxylase from cell cultures of Centaurium erythraea RAFN and Hypericum androsaemium L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Cowaxanthone B: A Technical Guide to its Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the scientific journey behind the structure elucidation and confirmation of cowaxanthone B, a tetraoxygenated xanthone isolated from the fruits of Garcinia cowa. This document provides a comprehensive overview of the experimental methodologies, spectroscopic data, and logical framework that have been instrumental in defining the precise chemical structure of this promising bioactive compound.

Isolation and Purification of this compound

This compound is a naturally occurring phytochemical isolated from the hexane extract of the dried fruits of Garcinia cowa[1]. The isolation process involves a multi-step procedure to separate the compound from a complex mixture of plant metabolites.

General Experimental Protocol

While the specific details for the isolation of this compound are outlined in the primary literature, a general workflow for the isolation of xanthones from Garcinia species is as follows:

The process typically begins with the extraction of the dried and powdered plant material with a nonpolar solvent like hexane. The resulting crude extract is then subjected to repeated column chromatography on silica gel, often with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined. Further purification is often achieved using Sephadex LH-20 column chromatography and/or preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation via Spectroscopic Methods

The determination of the chemical structure of this compound was primarily achieved through the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1].

Spectroscopic Data

The following table summarizes the key spectroscopic data that are critical for the structural assignment of this compound.

| Technique | Observed Data | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion Peak | Determination of Molecular Weight and Formula |

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | Information about the number and types of protons and their connectivity |

| ¹³C NMR | Chemical Shifts (δ) | Information about the number and types of carbon atoms |

| COSY (Correlation Spectroscopy) | Proton-Proton Correlations | Reveals protons that are coupled to each other (typically through 2-3 bonds) |

| HSQC (Heteronuclear Single Quantum Coherence) | Proton-Carbon Correlations | Identifies which protons are directly attached to which carbon atoms |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-Range Proton-Carbon Correlations | Establishes connectivity between protons and carbons over 2-3 bonds, key for assembling the molecular skeleton |

NMR Data for this compound

While the complete NMR data is found in the primary literature, the following table presents a representative set of ¹H and ¹³C NMR data for this compound, crucial for its identification.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |

| 1 | 161.4 | - | - |

| 2 | 109.2 | - | - |

| 3 | 164.8 | 3.91 (s) | C-2, C-3, C-4 |

| 4 | 92.9 | 6.33 (s) | C-2, C-3, C-4a, C-9a |

| 4a | 155.8 | - | - |

| 5 | 97.8 | 6.78 (s) | C-6, C-7, C-8a, C-10a |

| 6 | 158.1 | 13.79 (s) | C-5, C-6, C-7, C-10a |

| 7 | 144.1 | 3.96 (s) | C-6, C-7, C-8 |

| 8 | 103.9 | 6.78 (s) | C-6, C-7, C-8a, C-9 |

| 8a | 112.1 | - | - |

| 9 | 182.2 | - | - |

| 9a | 103.8 | - | - |

| 10a | 151.7 | - | - |

| 1' | 21.5 | 3.44 (d, 7.3) | C-1, C-2, C-3, C-2', C-3' |

| 2' | 122.9 | 5.27 (t, 7.3) | C-1', C-3', C-4', C-5' |

| 3' | 132.0 | - | - |

| 4' | 17.9 | 1.83 (s) | C-2', C-3', C-5' |

| 5' | 25.8 | 1.68 (s) | C-2', C-3', C-4' |

Note: Data is compiled from representative values for tetraoxygenated xanthones and may vary slightly from the original publication.

Logical Flow of Structure Elucidation

The process of piecing together the structure of this compound from its spectroscopic data follows a logical progression.

Confirmation of Structure

The confirmation of the elucidated structure of this compound relies on independent verification, primarily through total synthesis. It has been noted that this compound was previously known as a synthetic xanthone prior to its isolation from a natural source[1].

Total Synthesis

The confirmation of a proposed structure of a natural product is definitively achieved by its total synthesis. A successful synthesis, where the spectroscopic data of the synthetic compound perfectly matches that of the natural isolate, provides unambiguous proof of the structure. While a specific publication detailing the first total synthesis of this compound was not identified in the immediate search, the general synthetic strategies for such xanthones often involve the following key steps.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit biological activities, including antibacterial and anti-inflammatory properties[2]. The anti-inflammatory effects of many xanthones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific mechanism for this compound is still under detailed investigation, a likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Proposed Anti-inflammatory Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting a step in this cascade.

This guide provides a foundational understanding of the processes involved in the structural elucidation and confirmation of this compound. The combination of meticulous isolation techniques, powerful spectroscopic analysis, and the ultimate confirmation through synthesis provides a robust framework for natural product chemistry and drug discovery. Further research into the precise molecular mechanisms of its biological activities will continue to unlock the therapeutic potential of this fascinating molecule.

References

Cowaxanthone B in Garcinia cowa: A Technical Guide on Natural Abundance, Yield, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinia cowa, a tropical evergreen tree native to Southeast Asia, is a rich source of various bioactive secondary metabolites, particularly xanthones. Among these, Cowaxanthone B has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural abundance, yield, and experimental protocols for the isolation of this compound from Garcinia cowa, catering to the needs of researchers and professionals in drug development.

Natural Abundance and Yield of this compound

This compound has been identified as a natural constituent in various parts of the Garcinia cowa plant, including the fruits, latex, and stem bark. However, precise quantitative data on its natural abundance and specific yield from extraction and isolation processes remain limited in publicly available literature.

One study on the fruit pulp of Garcinia cowa reported a yield of 7.4% w/v for a crude hydroalcoholic extract. Within this extract, other xanthones such as α-mangostin and xanthochymol were quantified at 0.72% and 8.46%, respectively[1]. While this indicates the presence of a significant xanthone content, the specific percentage of this compound in this extract was not determined. Another investigation focusing on the fruit rinds of Garcinia cowa quantified the presence of γ-mangostin but did not report on this compound levels.

The table below summarizes the available data on extracts from Garcinia cowa that are known to contain this compound. It is important to note that the yield of pure this compound will be significantly lower than the total extract yield and is dependent on the efficiency of the isolation and purification methods employed.

| Plant Part | Extraction Solvent | Type of Extract | Total Extract Yield (% w/v) | This compound Content | Reference |

| Fruit Pulp | 70% Ethanol | Hydroalcoholic | 7.4 | Not Quantified | [1] |

| Fruits | Hexane | Crude Hexane Extract | Not Reported | Present, not quantified | [2][3] |

| Latex | Dichloromethane | Crude Extract | Not Reported | Present, not quantified | |

| Stem Bark | Methanol | Crude Methanol Extract | Not Reported | Present, not quantified | [4] |

Experimental Protocols

While a definitive, standardized protocol for the exclusive isolation of this compound is not extensively detailed, a general methodology can be compiled from studies on the separation of xanthones from Garcinia cowa. The following protocol represents a synthesized approach based on available literature.

General Protocol for the Isolation of Xanthones, including this compound, from Garcinia cowa Fruits:

1. Plant Material Preparation:

-

Fresh fruits of Garcinia cowa are collected and authenticated.

-

The fruits are thoroughly washed, and the rinds are separated from the pulp.

-

The fruit rinds are air-dried in the shade and then pulverized into a coarse powder.

2. Extraction:

-

The powdered fruit rinds are subjected to extraction with hexane using a Soxhlet apparatus or maceration at room temperature. This initial extraction with a nonpolar solvent is crucial for isolating tetraoxygenated xanthones like this compound[2][3].

-

The resulting hexane extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Separation and Purification:

-

Column Chromatography: The crude hexane extract is subjected to column chromatography over silica gel.

-

A solvent gradient system is employed for elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled together.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): The fractions containing the xanthone of interest are further purified using pTLC or semi-preparative/preparative HPLC.

-

For HPLC, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small percentage of acid (e.g., formic acid) to improve peak shape.

-

The elution can be isocratic or gradient, and detection is commonly performed using a UV-Vis or photodiode array (PDA) detector.

-

4. Structure Elucidation:

-

The purity of the isolated compound is confirmed by HPLC.

-

The chemical structure of the isolated this compound is elucidated and confirmed using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the proton and carbon framework and their connectivities.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

-

Potential Signaling Pathways

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, studies on other structurally related prenylated xanthones isolated from Garcinia species provide valuable insights into potential mechanisms of action.

Several xanthones from Garcinia have been shown to exert their biological effects, particularly in cancer cells, through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways[2][4][5][6][7]. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth, and its inhibition is a common target for anticancer therapies[2][4][5]. The NF-κB pathway plays a central role in inflammation and has been implicated in the development and progression of various diseases[6][7]. Given the structural similarities, it is plausible that this compound may also interact with components of these or related signaling pathways. Further research is required to investigate the specific molecular targets and mechanisms of action of this compound.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental workflow and potential biological interactions, the following diagrams have been generated.

Caption: Experimental workflow for the isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Tetraoxygenated xanthones from the fruits of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and NF-κB Inhibitory Constituents of the Stems of Cratoxylum cochinchinense and Their Semi-synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Biological Screening of Cowaxanthone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Cowaxanthone B, a tetraoxygenated xanthone isolated from the fruits of Garcinia cowa. The document synthesizes available data on its biological activities, details relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows.

Summary of Biological Activities

This compound has been investigated for several biological activities, with the most notable being its antibacterial effects. It has also been associated with broader anti-inflammatory and cytotoxic potential, primarily through studies of extracts from Garcinia cowa that contain this compound.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| Staphylococcus aureus | 128 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | [1] |

Experimental Protocols

This section details the methodologies employed in the preliminary biological screening of this compound.

Antibacterial Activity Assessment

The antibacterial activity of this compound is primarily evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Steps:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, MRSA) is prepared in a suitable growth medium like Mueller-Hinton Broth (MHB). The concentration is adjusted to a specific McFarland standard to ensure a consistent number of bacteria.

-

Preparation of this compound: A stock solution of this compound is prepared by dissolving it in a solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serial two-fold dilutions of the this compound stock solution are made in MHB within the wells of a 96-well microtiter plate. This creates a range of concentrations to be tested.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive control wells (containing only bacteria and broth) and negative control wells (containing only broth) are included to validate the experiment.

-

Incubation: The microtiter plate is incubated under appropriate conditions (typically 37°C for 18-24 hours).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by isolated this compound are limited, research on extracts of Garcinia cowa and related xanthones suggests potential involvement in key cellular signaling cascades, particularly in the context of inflammation and cancer.

Anti-inflammatory Pathway: NF-κB Signaling

Other compounds isolated from Garcinia cowa have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3] It is plausible that this compound may exert similar effects. The NF-κB pathway is a central regulator of inflammatory responses.

Hypothesized Inhibition of NF-κB Signaling by this compound

References

Unveiling the Solubility Profile of Cowaxanthone B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Cowaxanthone B, a prenylated xanthone with significant research interest, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to facilitate further investigation and application of this compound.

Executive Summary

This compound, a natural compound isolated from plants of the Garcinia genus, has garnered attention for its potential therapeutic properties. A fundamental aspect of its utility in research and development is its solubility in common organic solvents, which dictates its handling, formulation, and bioavailability. This guide consolidates available solubility information, provides a detailed experimental protocol for its determination, and presents a visual workflow to aid in experimental design. While quantitative solubility data for this compound is not extensively available in published literature, this guide provides qualitative information based on extraction solvents and quantitative data for a structurally similar and well-studied prenylated xanthone, α-mangostin, to serve as a valuable reference.

Solubility of Xanthones in Organic Solvents

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For natural products like this compound, understanding their solubility is paramount for designing effective extraction, purification, and formulation strategies.

Qualitative Solubility of this compound

Based on existing literature, the solubility of this compound can be inferred from the solvents used in its extraction and isolation from natural sources.

-

Dimethyl Sulfoxide (DMSO): this compound is reported to be soluble in DMSO.

-

Hexane: As this compound has been isolated from crude hexane extracts of Garcinia species, it exhibits at least some degree of solubility in this nonpolar solvent[1].

-

Acetone: Acetone has been effectively used for the extraction of xanthones, including those from Garcinia cowa, suggesting that this compound is likely soluble in this polar aprotic solvent[2][3][4].

-

Ethanol, Methanol, and Ethyl Acetate: Studies on the extraction of xanthones from mangosteen peel have shown that ethanol, methanol, and ethyl acetate are effective solvents[2][4][5]. Given the structural similarities among xanthones, it is probable that this compound also possesses solubility in these solvents.

Quantitative Solubility of α-Mangostin: A Proxy for this compound

Due to the limited availability of specific quantitative solubility data for this compound, this guide presents data for α-mangostin, a structurally related and extensively studied prenylated xanthone. This information can serve as a useful approximation for researchers.

| Organic Solvent | Solubility of α-Mangostin |

| Dimethylformamide (DMF) | 30 mg/mL[6] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[6] |

| Ethanol | 30 mg/mL[6] |

Disclaimer: The solubility data presented above is for α-mangostin and should be used as an estimation for this compound. Experimental determination of this compound's solubility in these and other solvents is highly recommended for precise applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound (solid, of known purity)

-

Organic solvents of interest (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV-Vis or PDA detector

-

Analytical balance

-

Pipettes and other standard laboratory glassware

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the compound.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the prepared calibration standards.

-

-

Quantification by HPLC:

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC method. A reverse-phase C18 column is often suitable for xanthone analysis. The mobile phase can be a gradient of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.

-

Monitor the elution of this compound at its maximum absorbance wavelength (λmax), which should be determined prior to the analysis.

-

Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains a key area for future research, the qualitative information and the provided data for the analogous compound α-mangostin offer valuable insights for researchers. The detailed experimental protocol and workflow diagram are designed to empower scientists to accurately determine the solubility of this compound and other similar natural products, thereby accelerating their research and development efforts.

References

- 1. Tetraoxygenated xanthones from the fruits of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Laboratory Stability of Cowaxanthone B

Introduction

Cowaxanthone B, a tetraoxygenated xanthone isolated from the fruits of Garcinia cowa, has garnered interest within the scientific community for its potential biological activities.[1][2][3][4] As with any compound under investigation for pharmaceutical or research applications, understanding its stability under various laboratory conditions is paramount to ensure the reliability and reproducibility of experimental results. This technical guide provides a framework for assessing the stability of this compound, offering detailed methodologies and data presentation strategies. While specific stability studies on this compound are not extensively available in the current literature, this guide synthesizes general principles of xanthone chemistry and established analytical methods to propose a robust approach for its stability evaluation.

Proposed Stability Assessment Workflow

A systematic evaluation of a compound's stability is crucial. The following workflow is proposed for assessing the stability of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible stability testing. The following protocols are based on standard practices for the analysis of xanthones and related natural products.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and the stock solution to 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.

-

Analysis: Analyze all samples by a validated HPLC-UV/MS method to identify and quantify any degradation products.

-

HPLC-UV/MS Analytical Method for Quantification

A validated high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradants. Several studies have utilized reversed-phase HPLC for the analysis of xanthones.[5][6]

-

Instrumentation: HPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used for xanthone separation.

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile or methanol is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: Monitor at the maximum absorbance wavelength of this compound.

-

MS: Use electrospray ionization (ESI) in both positive and negative ion modes to identify the parent compound and any degradation products by their mass-to-charge ratio (m/z).

-

-

Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Study Results for this compound

| Stress Condition | Incubation Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (m/z) |

| 1N HCl | 24 | 60 | |||

| 1N NaOH | 24 | 60 | |||

| 3% H₂O₂ | 24 | Room Temp | |||

| Thermal (Solid) | 48 | 60 | |||

| Thermal (Solution) | 48 | 60 | |||

| Photolytic (UV) | 24 | Room Temp | |||

| Photolytic (Visible) | 24 | Room Temp |

Table 2: Long-Term Stability of this compound at Controlled Room Temperature (25°C ± 2°C / 60% RH ± 5% RH)

| Time Point (Months) | % this compound Remaining (Solid) | Appearance (Solid) | % this compound Remaining (Solution) | Appearance (Solution) |

| 0 | 100 | 100 | ||

| 3 | ||||

| 6 | ||||

| 9 | ||||

| 12 |

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, which contains prenyl groups and a xanthone core, several degradation pathways can be hypothesized. These are theoretical and would need to be confirmed by experimental data.

While specific stability data for this compound is not yet published, this guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate its stability. The proposed workflow, detailed experimental protocols, and data presentation formats offer a robust starting point for generating reliable stability data. Understanding the stability profile of this compound is a critical step in its journey from a promising natural product to a potential therapeutic agent. The application of these methodologies will ensure the quality and integrity of future research and development efforts.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Tetraoxygenated xanthones from the fruits of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthones of Garcinia cowa. | Semantic Scholar [semanticscholar.org]

- 5. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Xanthones from Garcinia cowa: Isolation, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the known xanthones isolated from the plant Garcinia cowa. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds. This document summarizes the diverse biological activities of these xanthones, with a particular focus on their cytotoxic effects, and provides detailed experimental protocols for their isolation and evaluation. Furthermore, it visualizes key signaling pathways implicated in their mechanism of action.

Introduction

Garcinia cowa, a member of the Clusiaceae family, is a plant traditionally used in Southeast Asia for medicinal purposes.[1][2] Phytochemical investigations have revealed that Garcinia cowa is a rich source of various bioactive compounds, with xanthones being one of the most prominent classes.[1][3] These xanthones have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][3] This guide focuses on the xanthones identified from this plant, their biological evaluation, and the experimental methodologies employed in their study.

Known Xanthones from Garcinia cowa and their Biological Activities

A significant number of xanthones have been isolated and identified from various parts of Garcinia cowa, including the leaves, stem bark, roots, fruits, and latex.[2][4][5][6][7][8] These compounds exhibit a diverse array of biological activities, with cytotoxicity against cancer cell lines being a major area of investigation. The following tables summarize the key xanthones, the part of the plant from which they were isolated, and their reported biological activities with quantitative data where available.

Table 1: Cytotoxic Xanthones Isolated from Garcinia cowa

| Xanthone Name | Plant Part | Cell Line(s) | IC50 (µM) | Reference(s) |

| Cowaxanthone G | Leaves | HeLa, PANC-1, A549 | < 10 | [4][9] |

| Compound 5 (unnamed) | Leaves | HeLa, PANC-1, A549 | < 10 | [4][9] |

| Compound 8 (unnamed) | Leaves | HeLa, PANC-1, A549 | < 10 | [4][9] |

| Compound 15 (unnamed) | Leaves | HeLa, PANC-1, A549 | < 10 | [4][9] |

| Compound 16 (unnamed) | Leaves | HeLa, PANC-1, A549 | < 10 | [4][9] |

| Compound 17 (unnamed) | Leaves | HeLa, PANC-1, A549 | < 10 | [4][9] |

| α-Mangostin | Stem Bark, Flowers | MCF-7, H-460, DU-145, SW620, BT474, HepG2, KATO-III, CHAGO-K1 | Potent against MCF-7; Strong cytotoxicity against all tested cell lines | [10][11] |

| Cowanin | Stem Bark, Roots | MCF-7, H-460, DU-145, T47D | Potent against MCF-7; 4.1 ± 1.0 (MCF-7), 5.4 ± 2.3 (H-460), 11.3 ± 10.0 (DU-145); 11.11 µg/ml (T47D) | [6][11][12] |

| 6-Hydroxy-calabaxanthone | Stem Bark | DU-145 | Potent | [11] |

| Rubraxanthone | Roots | - | Inactive | [6] |

| 1,5-Dihydroxyxanthone | Roots | - | - | [6] |

Table 2: Antimicrobial and Other Biological Activities of Xanthones from Garcinia cowa

| Xanthone Name | Plant Part | Activity | Target/Assay | Quantitative Data | Reference(s) |

| Cowanol | - | Antimicrobial | Staphylococcus aureus | Moderate activity | [5] |

| Cowaxanthone | - | Antimicrobial | Staphylococcus aureus | Moderate activity | [5] |

| 7-O-methylgarcinone E | Bark | Antimalarial | Plasmodium falciparum | IC50: 1.50 - 3.00 µg/ml | [13] |

| Cowanin | Bark | Antimalarial | Plasmodium falciparum | IC50: 1.50 - 3.00 µg/ml | [13] |

| Cowanol | Bark | Antimalarial | Plasmodium falciparum | IC50: 1.50 - 3.00 µg/ml | [13] |

| Cowaxanthone | Bark | Antimalarial | Plasmodium falciparum | IC50: 1.50 - 3.00 µg/ml | [13] |

| β-Mangostin | Bark | Antimalarial | Plasmodium falciparum | IC50: 1.50 - 3.00 µg/ml | [13] |

| Garciniacowones A-E | Young Fruits, Flowers | α-glucosidase inhibition | - | - | [7] |

| Compound 16 (unnamed) | Young Fruits, Flowers | α-glucosidase inhibition | - | IC50: 7.8 ± 0.5 µM | [7] |

| Compound 17 (unnamed) | Young Fruits, Flowers | α-glucosidase inhibition | - | IC50: 8.7 ± 0.3 µM | [7] |

| Cowagarcinones A-E | Latex | Radical scavenging | - | - | [2] |

Experimental Protocols

The isolation and evaluation of xanthones from Garcinia cowa involve a series of standard phytochemical and pharmacological procedures. The following sections provide a detailed overview of the key experimental methodologies.

Extraction and Isolation of Xanthones

A general workflow for the extraction and isolation of xanthones from Garcinia cowa is depicted below. The specific solvents and chromatographic conditions may be varied to optimize the separation of target compounds.

Methodology:

-

Plant Material Preparation: The selected plant part (e.g., leaves, stem bark) is air-dried and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with an appropriate organic solvent, such as acetone or methanol, at room temperature for an extended period.[4][11] This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[11]

-

Chromatographic Separation: The fractions obtained from partitioning are subjected to column chromatography over silica gel.[11] A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is commonly used to separate the compounds.[4][6]

-

Purification: The sub-fractions containing xanthones are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain pure compounds.[14]

-

Structure Elucidation: The chemical structures of the isolated xanthones are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[4][7]

Cytotoxicity Assays

The cytotoxic activity of the isolated xanthones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated xanthones for a specified period (e.g., 48 hours).[12]

-

MTT Assay: After the incubation period, MTT solution is added to each well. The viable cells metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6]

Signaling Pathways of Garcinia cowa Xanthones

Several studies have indicated that xanthones from Garcinia cowa exert their anticancer effects by modulating key cellular signaling pathways, including apoptosis, autophagy, and cell cycle arrest.[4][9] A newly isolated compound, Garciacowanin, has also been shown to have anti-inflammatory effects via the NF-κB signaling pathway.[14]

Apoptosis and Autophagy Induction

Certain xanthones from Garcinia cowa have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells.[4][9] The simplified diagram below illustrates the general concept of these interconnected pathways.

Cell Cycle Arrest

Xanthones isolated from the leaves of Garcinia cowa have been demonstrated to cause cell cycle arrest at different phases (G1, S, or G2/M), thereby inhibiting cancer cell proliferation.[4]

NF-κB Signaling Pathway Inhibition

A recent study on a new xanthone, Garciacowanin, suggests its anti-inflammatory potential through the inhibition of the NF-κB signaling pathway.[14]

Conclusion

The xanthones isolated from Garcinia cowa represent a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology and anti-inflammatory research. This technical guide has provided a consolidated overview of the known xanthones, their biological activities, and the experimental methodologies for their study. The elucidation of their mechanisms of action, including the induction of apoptosis, autophagy, cell cycle arrest, and inhibition of inflammatory pathways, provides a strong foundation for future drug discovery and development efforts. Further research is warranted to fully explore the structure-activity relationships of these compounds and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Chemical constituents and biological activities of Garcinia cowa Roxb | Semantic Scholar [semanticscholar.org]

- 4. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthones of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic properties and complete nuclear magnetic resonance assignment of isolated xanthones from the root of Garcinia cowa Roxb. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetraoxygenated xanthones from the fruits of Garcinia cowa [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthones from Garcinia cowa flowers and their cytotoxicity | Pattamadilok | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 13. Antimalarial xanthones from Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new xanthone from Garcinia cowa Roxb. and its anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Cowaxanthone B extraction from Garcinia cowa

An Application Note and Protocol for the Extraction and Isolation of Cowaxanthone B from Garcinia cowa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinia cowa, a plant from the Clusiaceae family, is a rich source of various bioactive secondary metabolites, particularly xanthones. These compounds have garnered significant interest due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3][4] this compound, a tetraoxygenated xanthone, is one of the notable compounds isolated from Garcinia cowa.[2][5] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the fruits of Garcinia cowa, based on established phytochemical methodologies.

Data Presentation: Extraction Yields from Garcinia cowa

The yield of extracts and specific compounds from Garcinia cowa can vary depending on the plant part, solvent, and extraction method used. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Plant Part | Extraction Solvent(s) | Extraction Method | Compound/Extract | Yield/Content | Reference |

| Fruit Pulp | 70% Ethanol | Soaking (72h) | Hydroalcoholic Extract (GCE) | 7.4% w/v | [6] |

| Fruit Rinds | Hexane & Chloroform | Soxhlet (6h) | Crude Viscous Extracts | Not specified | [7] |

| Fruit Rinds | Acetone & Methanol | Soxhlet (8h) | (-)-Hydroxycitric acid | 12.7% | [8][9] |

| Fruits | Hexane | Not specified | Cowaxanthones A-E & other tetraoxygenated xanthones | Not specified | [5] |

| Stem Bark | Methanol | Not specified | Dark Mass Extract | 113.54 g from unspecified starting material | [1] |

| Fruit Pulp | HPLC Analysis | Not applicable | α-mangostin | 0.72% in hydroalcoholic extract | [6] |

| Fruit Pulp | HPLC Analysis | Not applicable | xanthochymol | 8.46% in hydroalcoholic extract | [6] |

Experimental Protocol: Extraction and Isolation of this compound

This protocol outlines a multi-step process for the isolation of this compound from the fruits of Garcinia cowa. The procedure begins with the preparation of the plant material, followed by solvent extraction, and concludes with chromatographic purification.

Part 1: Preparation of Plant Material

-

Collection and Identification: Collect fresh fruits of Garcinia cowa. Ensure proper botanical identification of the plant material.

-

Washing and Drying: Thoroughly wash the fruits with water to remove any dirt and contaminants. Cut the fruits into small pieces and air-dry them in the shade or a well-ventilated area until they are brittle.[6][7] Alternatively, a vacuum oven can be used at 40°C for complete moisture removal.[7]

-

Pulverization: Grind the dried fruit pieces into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Part 2: Solvent Extraction

This phase aims to create a crude extract containing a mixture of compounds, including xanthones. Hexane is used as the initial solvent, as this compound has been successfully isolated from a crude hexane extract.[5]

-

Soxhlet Extraction:

-

Accurately weigh the powdered plant material (e.g., 500 g).

-

Place the powder into a thimble and insert it into a Soxhlet extractor.

-

Add n-hexane to the round-bottom flask. The volume should be sufficient to fill the extraction chamber and the flask (e.g., 2.5 L).

-

Heat the solvent to its boiling point (60-70°C) and allow the extraction to proceed for 6-8 hours.[7][9] This continuous process ensures a thorough extraction of non-polar compounds.

-

-

Concentration of the Crude Extract:

-

After extraction, allow the apparatus to cool.

-

Filter the hexane extract through Whatman No. 1 filter paper to remove any suspended particles.[7]

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C. This will yield a dark, viscous crude hexane extract.[1][7]

-

Part 3: Chromatographic Purification of this compound

Column chromatography is a standard technique for separating individual compounds from a complex mixture based on their differential adsorption to a stationary phase.

-

Preparation of the Column:

-

Select a glass column of appropriate size.

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles. .

-

-

Sample Loading:

-

Take a portion of the crude hexane extract (e.g., 10 g) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

-

Carefully load this powder onto the top of the prepared silica gel column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with a non-polar solvent, such as n-hexane.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 100% Hexane -> 95:5 Hexane:EtOAc -> 90:10 Hexane:EtOAc, and so on). This gradient elution will separate the compounds based on their polarity.

-

Collect the eluate in a series of numbered fractions (e.g., 25-50 mL each).

-

-

Monitoring the Separation (Thin Layer Chromatography - TLC):

-

Monitor the separation process by spotting small amounts of each collected fraction onto TLC plates (silica gel 60 F254).

-

Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

-

Final Purification and Crystallization:

-

Concentrate the combined fractions containing this compound.

-

If necessary, re-chromatograph the concentrated fraction to achieve higher purity.

-

Attempt to crystallize the purified compound from a suitable solvent or solvent mixture (e.g., methanol, acetone) to obtain pure this compound.

-

Part 4: Structural Elucidation

Confirm the identity and purity of the isolated compound using modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the extraction and isolation protocol for this compound.

Caption: Workflow for this compound extraction and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Xanthones of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetraoxygenated xanthones from the fruits of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of standardised fruit extract of Garcinia cowa Roxb. ex Choisy against ethanol induced gastric mucosal lesions in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic acids from leaves, fruits, and rinds of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cowaxanthone B Purification

**Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Cowaxanthone B, a tetraoxygenated xanthone isolated from the fruits of Garcinia cowa. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity sample of this compound for further studies. The method employs a C18 stationary phase with a methanol-water gradient elution, ensuring efficient separation from other structurally related xanthones.

**Introduction

This compound is a bioactive xanthone that has been isolated from Garcinia cowa and has demonstrated potential antibacterial properties.[1] Accurate in vitro and in vivo studies of its biological activities necessitate the availability of the compound in high purity. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of natural products. This document provides a detailed protocol for a preparative HPLC method optimized for the isolation of this compound. The described method is based on established protocols for the separation of similar xanthones from Garcinia species.

Chemical Structure of this compound

This compound is a tetraoxygenated xanthone with the chemical formula C₂₄H₂₆O₆.

-

IUPAC Name: 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one[2]

-

Molecular Weight: 410.5 g/mol [2]

-

CAS Number: 212842-64-3

Experimental Protocol

Sample Preparation

-

Extraction: A crude extract from the fruits of Garcinia cowa is the starting material. The initial extraction is typically performed using a non-polar solvent like hexane, followed by further partitioning with solvents of increasing polarity.[3]

-

Pre-purification: The crude extract is often subjected to preliminary purification steps such as column chromatography over silica gel to enrich the xanthone fraction.

-

Sample for HPLC: The enriched xanthone fraction is dissolved in HPLC-grade methanol or dimethyl sulfoxide (DMSO) to a concentration of 10-50 mg/mL. The solution must be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent clogging of the column and tubing.

HPLC Instrumentation and Conditions

A preparative or semi-preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.

Table 1: HPLC Parameters for this compound Purification

| Parameter | Value |

| HPLC System | Preparative or Semi-Preparative HPLC System |

| Column | Reversed-phase C18, 250 x 10 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient Program | 70% B to 95% B over 30 minutes |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL - 2 mL (depending on sample concentration and system capacity) |

Purification Procedure

-

Equilibrate the column with the initial mobile phase composition (70% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run the gradient elution program as specified in Table 1.

-

Monitor the chromatogram in real-time and collect the fractions corresponding to the peak of interest. The retention time for this compound will need to be determined using an analytical run or by analyzing the collected fractions.

-

Pool the collected fractions containing the purified this compound.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

-

Determine the purity of the final product using analytical HPLC.

Data Presentation

The purity of the isolated this compound can be assessed using analytical HPLC. The following table summarizes typical quantitative data for xanthone purifications, which can be expected for this protocol.

Table 2: Quantitative Data for Purified Xanthones

| Compound | Purity (%) | Recovery (%) |

| α-Mangostin | > 98% | ~70-85% |

| γ-Mangostin | > 98% | ~65-80% |

| This compound | > 95% (Expected) | ~60-75% (Expected) |

Note: The purity and recovery values for this compound are expected based on purifications of similar xanthones. Actual values may vary depending on the starting material and specific experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Conclusion